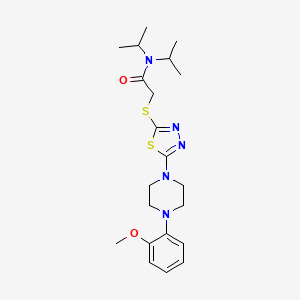

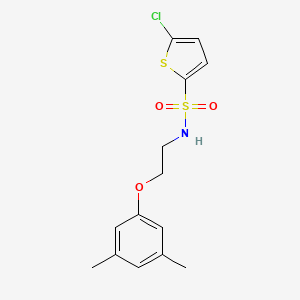

![molecular formula C12H7BrN2O B3045681 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine CAS No. 111852-42-7](/img/structure/B3045681.png)

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Overview

Description

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7BrN2O . It has a molecular weight of 275.1 .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine consists of a bromophenyl group attached to an oxazolo[4,5-b]pyridine ring .Scientific Research Applications

Anti-inflammatory and Analgesic Activity

2-(Substituted phenyl)oxazolo[4,5-b]pyridines, a category that includes 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, have been found to possess significant anti-inflammatory and analgesic activities. Some of these compounds have demonstrated activity levels comparable to phenylbutazone or indomethacin, notable for not causing irritation in the gastrointestinal tract like other acidic anti-inflammatory compounds (Clark et al., 1978).

Antimicrobial Properties

Certain derivatives of 2-(substituted)oxazolo[4,5-b]pyridine have shown promising antimicrobial activities against various bacterial strains and drug-resistant isolates, as well as fungal strains. These compounds have been observed to exhibit better activity against certain isolates compared to standard antibiotics like ampicillin and gentamicin (Celik et al., 2021).

Application in Dyes and Pigments

2-(Aminophenyl)oxazolo[4,5-b]pyridines have been utilized in the creation of monoazo dyes suitable for polyamide fabrics and in the production of cationic dyes for acrylic fibers. These dyes have been assessed for their color properties using tristimulus colorimetry, showcasing their potential in the textile industry (Barni et al., 1985).

Fluorescence Studies

The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been extensively studied. These compounds exhibit increased ground and excited state dipole moments upon the introduction of electron withdrawing and donating groups. Their fluorescence properties, including charge transfer characteristics, have potential applications in various scientific fields (Mac et al., 2007).

Future Directions

The future directions for research on 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine could include further exploration of its potential as an antimicrobial agent, given the promising results seen with similar oxazolo[4,5-b]pyridine derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name |

2-(4-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVKDMYJJLCCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547574 | |

| Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111852-42-7 | |

| Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

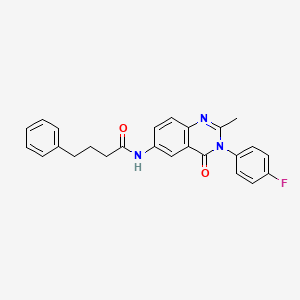

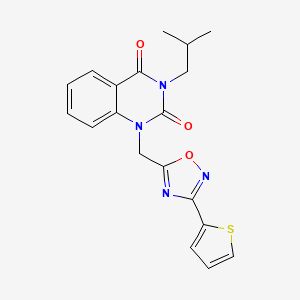

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)

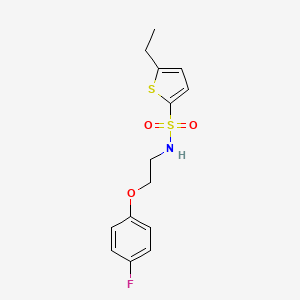

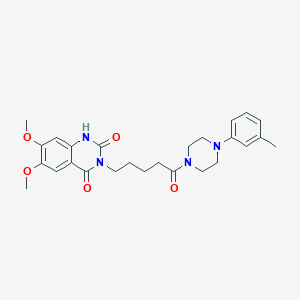

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045599.png)

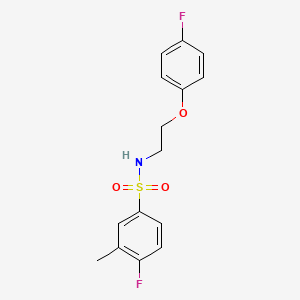

![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)

![N-(4-cyanophenyl)-2-((3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3045602.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3045603.png)

![4-(3-fluorophenyl)-N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045610.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)